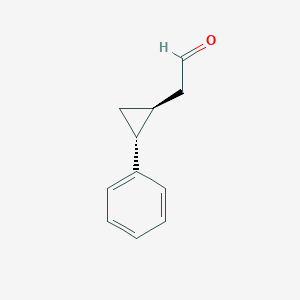

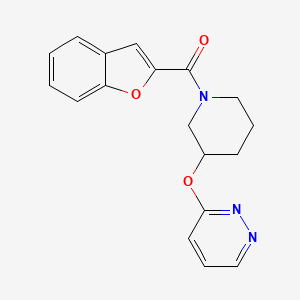

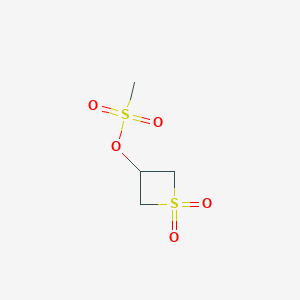

![molecular formula C9H16ClNOS B2680091 (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050214-11-3](/img/structure/B2680091.png)

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1050214-11-3. It has a molecular weight of 221.75 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C9 H15 N O S . Cl H . The InChI code for this compound is 1S/C9H15NOS.ClH/c1-8-3-4-9 (12-8)7-10-5-6-11-2;/h3-4,10H,5-7H2,1-2H3;1H .Scientific Research Applications

Antimicrobial and Anticoccidial Activities

Compounds synthesized from similar chemical structures have shown significant antimicrobial and anticoccidial activities. For instance, derivatives synthesized through Michael type addition reactions exhibited substantial activity as coccidiostats, providing total protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Cleavage and Conversion Methods

Research has also explored the selective cleavage of methoxycarbonyl moieties from 2-amino-2-deoxy-D-glucosamine derivatives, leading to the production of free amines. These methods offer yields ranging from 54 to 93%, showcasing their efficiency in generating crucial intermediates for further chemical synthesis (Yeung et al., 2000).

Pharmacological Applications

Further investigations have identified pharmacologically active benzo[b]thiophen derivatives, emphasizing the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens. These studies pave the way for the development of new therapeutic agents by modifying bromomethyl compounds with secondary amines (Chapman et al., 1973).

Chemoselective Methylation

The chemoselective methylation of functionalized amines and diols using supercritical methanol over solid acid and acid-base bifunctional catalysts has been explored. This process significantly improves the chemoselectivity of N-methylation, demonstrating the potential for the efficient synthesis of N-methylated amino alcohols and diamines (Oku et al., 2004).

Ocular Hypotensive Activity

Some research has focused on the synthesis and evaluation of new compounds for their ocular hypotensive activity, particularly in the context of glaucoma treatment. The optimization of substituents to enhance water solubility and minimize pigment binding in the iris has led to promising compounds for further investigation (Prugh et al., 1991).

Properties

IUPAC Name |

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-6-11-2;/h3-4,10H,5-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWVIQZODHCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCCOC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)

![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)